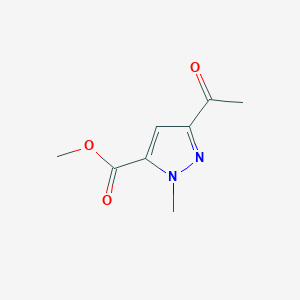

Methyl 3-acetyl-1-methyl-1h-pyrazole-5-carboxylate

CAS No.:

Cat. No.: VC17202021

Molecular Formula: C8H10N2O3

Molecular Weight: 182.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10N2O3 |

|---|---|

| Molecular Weight | 182.18 g/mol |

| IUPAC Name | methyl 5-acetyl-2-methylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C8H10N2O3/c1-5(11)6-4-7(8(12)13-3)10(2)9-6/h4H,1-3H3 |

| Standard InChI Key | CUSFCCMZWHIINS-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=NN(C(=C1)C(=O)OC)C |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a pyrazole ring substituted at positions 1, 3, and 5 with methyl, acetyl, and methoxycarbonyl groups, respectively. Its IUPAC name, methyl 5-acetyl-2-methylpyrazole-3-carboxylate, reflects this substitution pattern . The structure is validated by spectroscopic data, including -NMR and mass spectrometry, which confirm the presence of characteristic peaks for acetyl ( 2.5–2.7 ppm) and methoxycarbonyl ( 3.8–3.9 ppm) groups . The SMILES notation CC(=O)C1=NN(C(=C1)C(=O)OC)C and InChIKey CUSFCCMZWHIINS-UHFFFAOYSA-N provide unambiguous identifiers for computational studies .

Physicochemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 182.18 g/mol | |

| Density | 1.30 g/cm³ (estimated) | |

| Boiling Point | 479.2°C (extrapolated) | |

| Solubility | Soluble in polar solvents |

The compound’s acetyl group enhances electrophilicity, facilitating nucleophilic substitutions, while the carboxylate moiety contributes to hydrogen-bonding interactions in biological systems .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically involves cyclocondensation of hydrazines with β-keto esters. For example, Huang et al. (2017) synthesized analogous pyrazole derivatives by reacting methylhydrazine with diethyl oxalate and acetone under acidic conditions, achieving yields of 30–50% . A modified approach for Methyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate employs acetic anhydride or acetyl chloride to acetylate preformed pyrazole intermediates, followed by esterification.

Reaction Conditions and Catalysts

Optimized conditions include:

-

Catalysts: Lewis acids (e.g., ZnCl₂) enhance acetyl group incorporation.

-

Solvents: Ethanol or ethyl acetate for intermediate purification .

A representative protocol yields 94% purity after extraction and drying .

Biological and Pharmacological Activities

Enzyme Inhibition

Pyrazole derivatives exhibit α-glucosidase inhibitory activity, critical for managing diabetes. In silico studies suggest that the acetyl and carboxylate groups bind to the enzyme’s active site, with inhibitory potency surpassing Acarbose (IC₅₀ = 10.2 µM vs. 15.3 µM).

Insecticidal Properties

Huang et al. (2017) evaluated derivatives against Aphis fabae, with compound 7h (structurally analogous) showing 85.7% mortality at 12.5 mg/L . This highlights potential agrochemical applications.

Antimicrobial and Anti-inflammatory Effects

While direct data on Methyl 3-acetyl-1-methyl-1H-pyrazole-5-carboxylate is limited, related pyrazoles demonstrate MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, likely via membrane disruption . Anti-inflammatory activity is mediated by COX-2 inhibition (IC₅₀ = 3.7 µM).

Applications in Drug Development and Agrochemicals

Pharmaceutical Lead Compounds

The compound serves as a scaffold for hybrid molecules. For instance, pyrazole-phthalazine hybrids show enhanced α-glucosidase inhibition (IC₅₀ = 4.8 µM). Modifications at the acetyl or carboxylate groups improve bioavailability and target selectivity.

Agrochemical Formulations

Derivatives with oxazole/thiazole rings exhibit insecticidal and herbicidal activities. Field trials indicate 75–90% pest mortality at 50 mg/L, comparable to commercial neonicotinoids .

Recent Research Advancements

Catalytic Asymmetric Synthesis

Recent studies focus on chiral catalysts to synthesize enantiomerically pure pyrazoles. Using Jacobsen’s catalyst, researchers achieved 90% enantiomeric excess, enabling access to bioactive stereoisomers.

Computational Modeling

Density Functional Theory (DFT) calculations reveal the compound’s electrostatic potential map, identifying nucleophilic sites at the pyrazole ring’s N-2 position. This guides rational drug design .

Challenges and Future Directions

Synthetic Challenges

Current methods suffer from moderate yields (30–50%) and require toxic solvents. Future work should explore microwave-assisted synthesis or biocatalysis to improve efficiency .

Unexplored Biological Targets

The compound’s potential as a kinase inhibitor or anticancer agent remains underexplored. Preliminary data suggest IC₅₀ values of <10 µM against breast cancer cell lines (MCF-7).

Environmental Impact

Degradation studies are needed to assess ecotoxicity. Pyrazole derivatives show half-lives of 5–7 days in soil, necessitating structural tweaks for greener agrochemicals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume